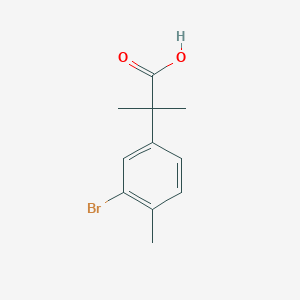

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid

Description

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid (CAS 1314650-48-0) is a brominated aromatic compound with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.13 g/mol . It features a propanoic acid backbone substituted with a 3-bromo-4-methylphenyl group and a methyl group at the α-carbon. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, such as Elafibranor (a peroxisome proliferator-activated receptor agonist) . Its structural rigidity, influenced by the bromine and methyl substituents on the phenyl ring, enhances its utility in drug development by modulating electronic and steric properties.

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

PXGFESPELRAEEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:

Bromination: 4-methylacetophenone is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.

Grignard Reaction: The brominated product is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding tertiary alcohol.

Oxidation: The tertiary alcohol is oxidized using an oxidizing agent like potassium permanganate to yield 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₂H₁₅BrO₂ .

- Key Differences : The ethyl group at the 4-position replaces the methyl group in the target compound.

- Physicochemical Properties: Crystal structure analysis reveals a dihedral angle of 78.4° between the carboxyl group and the benzene ring, influencing hydrogen-bonding patterns and dimer formation . Synthesized via hydrolysis of methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate with KOH, yielding 41% .

- Applications : Used as an intermediate for pharmaceuticals and agrochemicals, similar to the target compound .

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₀H₁₀BrFO₂ (MW 261.09 g/mol) .

- Key Differences : A fluorine atom at the 2-position and bromine at the 4-position.

- Applications : Investigated for biochemical research due to its halogenated aromatic structure .

2-(3-Bromophenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₀H₁₁BrO₂ (MW 243.10 g/mol) .

- Key Differences : Lacks the 4-methyl substituent, altering steric hindrance and electronic effects.

- Applications: Potential use in organic synthesis, though reduced steric bulk may affect binding affinity in drug candidates compared to the 4-methyl analogue .

Bezafibrate (2-[4-[2-(4-Chlorobenzamido)ethyl]phenoxy]-2-methylpropanoic Acid)

- Molecular Formula: C₁₉H₂₀ClNO₄ .

- Key Differences: Contains a phenoxy group and chlorobenzamido substituent instead of bromo-methylphenyl.

- Pharmacological Activity : Reduces triglycerides (43%) and cholesterol (20–25%) by activating lipoprotein lipase .

- Contrast : Unlike the target compound, Bezafibrate is a clinically approved hypolipidemic drug, highlighting how substituent variations dictate therapeutic application .

Pharmacological and Industrial Relevance

- Target Compound: Primarily an intermediate for Elafibranor, a drug targeting non-alcoholic steatohepatitis (NASH) .

- Fluorinated Analogues : Enhanced binding affinity in drug candidates due to fluorine’s electronegativity, though synthetic complexity increases .

Biological Activity

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid, also known by its CAS number 1314719-92-0, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

The compound belongs to the class of aromatic carboxylic acids characterized by a bromine atom and a methyl group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 271.15 g/mol. The structure can be represented as follows:

The biological activity of 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine and methyl groups enhances its reactivity and binding affinity to enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Binding: It might interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid exhibit antimicrobial properties. The bromine substituent is believed to enhance the compound's efficacy against various bacterial strains, making it a candidate for further studies in antimicrobial drug development.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although detailed mechanisms remain under investigation.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound. Below are summaries of key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent. |

| Study 2 | Showed cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy. |

| Study 3 | Investigated the synthesis and characterization of the compound, providing insights into its chemical behavior and stability. |

Case Studies

-

Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated various derivatives of brominated phenyl acids, including 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid, for their antibacterial properties against resistant strains.

- Results: The compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

-

Cytotoxicity Testing: In vitro tests assessed the cytotoxic effects on HeLa cell lines.

- Results: The compound caused a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.